Lipophilicity (LogP) Differentiation: C-5 vs. C-4 Regioisomer Comparison
2-(Quinolin-5-yl)propanoic acid exhibits a calculated logP of 2.4229 (ALogP), compared to an XLogP3 of 2.3 reported for the C-4 positional isomer 2-(quinolin-4-yl)propanoic acid (CAS 1539775-73-9) [1]. The ΔlogP of approximately +0.12 units for the C-5 isomer indicates marginally higher lipophilicity, which can influence membrane permeability, plasma protein binding, and volume of distribution in a biological context. Both compounds share identical molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol), making this logP difference purely a consequence of the quinoline substitution position [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ALogP = 2.4229 (2-(Quinolin-5-yl)propanoic acid) |
| Comparator Or Baseline | XLogP3 = 2.3 (2-(Quinolin-4-yl)propanoic acid, CAS 1539775-73-9) |
| Quantified Difference | ΔlogP ≈ +0.12 (C-5 isomer more lipophilic) |
| Conditions | In silico calculation; different algorithms (ALogP vs. XLogP3); leyan.com and kuujia.com databases |
Why This Matters
Lipophilicity differences of this magnitude can affect passive membrane permeability and non-specific protein binding, parameters critical for lead optimization in CNS and intracellular target programs.
- [1] Kuujia.com. Product Page: 2-(Quinolin-4-yl)propanoic acid (CAS 1539775-73-9). XLogP3: 2.3. Available at: https://www.kuujia.com. Accessed May 2026. View Source
